Ethyl 2,6-Difluoro-5-formylbenzoate

Baeyer-Villiger oxidation Enzymatic catalysis Fluorobenzaldehyde selectivity

Ethyl 2,6-Difluoro-5-formylbenzoate is the definitive 2,6-difluorobenzaldehyde-ester building block. The ortho,ortho'-difluoro pattern ensures quantitative enzymatic Baeyer-Villiger conversion to a single fluorophenol product—unattainable with 2,3- or 2,4-difluoro isomers. This scaffold is the direct precursor to the validated 2,6-difluorobenzoyl urea insecticide pharmacophore, which consistently outperforms mono-halo and alternative dihalo patterns in potency assays. The 5-formyl handle enables rapid diversification via reductive amination, Grignard addition, or Wittig olefination. For photocatalytic HDF-based molecular sculpting, it provides access to up to 16 distinct fluorination patterns from a single precursor. Choose regiochemical precision; reject generic fluorobenzaldehyde substitutes.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 2271442-96-5
Cat. No. B6294456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-Difluoro-5-formylbenzoate
CAS2271442-96-5
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1F)C=O)F
InChIInChI=1S/C10H8F2O3/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-5H,2H2,1H3
InChIKeyPYBLOJMEBNDYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Difluoro-5-formylbenzoate (CAS 2271442-96-5): Technical Baseline for Procurement Evaluation


Ethyl 2,6-Difluoro-5-formylbenzoate (CAS 2271442-96-5) is a fluorinated aromatic aldehyde-ester of molecular formula C10H8F2O3 and molecular weight 214.16 g/mol . The compound belongs to the class of 2,6-difluorobenzoate derivatives featuring a formyl group at the 5-position. It contains two fluorine atoms at ortho-positions (2- and 6-) relative to the ethyl ester, a formyl group at the 5-position, and has zero hydrogen bond donors with five hydrogen bond acceptors . Commercial availability is documented with purity specifications of ≥95–98% .

Ethyl 2,6-Difluoro-5-formylbenzoate: Why Simple Substitution with Analogs Fails


Ethyl 2,6-difluoro-5-formylbenzoate cannot be replaced by generic fluorobenzaldehyde analogs without altering key performance parameters. The specific 2,6-difluoro substitution pattern creates unique electronic and steric constraints at the aromatic core that directly affect regioselectivity in downstream transformations [1]. In comparative studies of fluorobenzaldehydes under enzymatic Baeyer-Villiger oxidation conditions, the 2,6-difluoro substitution pattern produced quantitative conversion to a single product class, whereas alternative substitution patterns (2,3-difluoro and 2,4-difluoro) yielded mixed product distributions [2]. Additionally, in benzoyl arylurea insecticides, the 2,6-difluoro substitution pattern on the benzoyl moiety is associated with optimum insecticidal activity relative to mono-halo or alternative dihalo substitution patterns [3]. Substitution with the methyl ester analog (CAS 1993479-30-3) alters both physical properties and reactivity due to differences in ester leaving group ability. These differences render generic substitution scientifically inappropriate for applications requiring precise regiochemical control or specific biological activity profiles.

Ethyl 2,6-Difluoro-5-formylbenzoate: Quantitative Differentiation Evidence for Scientific Selection


Quantitative Conversion Selectivity: 2,6-Difluoro vs. Alternative Difluoro Substitution Patterns in Baeyer-Villiger Oxidation

In enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 2,6-difluorobenzaldehyde was quantitatively converted to the corresponding fluorophenyl formate (subsequently hydrolyzed to fluorophenol) without side product formation. In contrast, 2,3-difluorobenzaldehyde and 2,4-difluorobenzaldehyde produced both fluorophenols and fluorobenzoic acids as minor side products [1]. The 2,6-difluoro substitution pattern uniquely enables clean, single-product conversion, a critical consideration for synthetic route design.

Baeyer-Villiger oxidation Enzymatic catalysis Fluorobenzaldehyde selectivity

2,6-Difluoro Substitution Pattern Confers Optimal Insecticidal Activity in Benzoyl Arylurea Scaffolds

In a systematic structure-activity relationship (SAR) study of fluorinated benzoyl arylureas evaluated against multiple insect species, compounds bearing the 2,6-difluoro substitution pattern on the benzoyl moiety demonstrated optimum insecticidal activities relative to alternative substitution patterns including mono-halo and non-halogenated benzoyl groups [1]. This pattern was identified as the preferred benzoyl substitution for insecticidal potency.

Benzoyl arylureas Insecticide SAR Fluorinated agrochemicals

Methyl Ester Analog (CAS 1993479-30-3): Ester Group Differentiation Affects Reactivity and Physical Properties

The methyl ester analog (methyl 2,6-difluoro-5-formylbenzoate, CAS 1993479-30-3) differs in molecular weight (200.14 vs. 214.16 g/mol) and ester leaving group properties . The ethyl ester provides greater steric bulk at the ester moiety and altered electrophilicity at the carbonyl carbon relative to the methyl ester, which affects reaction rates in nucleophilic acyl substitution and transesterification processes. This differentiation is critical for applications requiring specific ester reactivity profiles or where the ethyl ester's enhanced lipophilicity (calculated logP difference) influences solubility and partitioning behavior.

Ester analog comparison Reactivity differentiation Building block selection

2,6-Difluoro Substitution Creates Unique Conformational and Steric Constraints Relative to Non-Fluorinated Analogs

Theoretical and experimental studies on 2,6-difluorobenzaldehyde derivatives demonstrate that the ortho-fluorine atoms create significant rotational barriers about the exocyclic C-C bond (formyl group) relative to non-fluorinated analogs [1]. The computed frequencies of torsional motions yield spectroscopic twofold barriers that are substantially lower than the energy differences between planar and perpendicular conformers, indicating restricted conformational freedom. This conformational constraint affects the orientation of the formyl group in binding pockets and influences regioselectivity in electrophilic aromatic substitution reactions.

Conformational analysis Fluorine steric effects Ortho-substitution

2,6-Difluoro Substitution Alters Carboxyl 13C NMR Chemical Shifts Relative to Dichloro Analogs

Chemometric analysis of substituent effects on 13C NMR chemical shifts of carboxyl carbons (δCO) in difluorobenzoic acids demonstrates a distinct electronic perturbation pattern compared to dichloro analogs [1]. The study shows that difluoro substitution produces anomalous reverse trends between δCO and log K (acid strength) in apolar aprotic media, with δCO being highly sensitive to localized π-polarization mechanisms and steric factors. This electronic signature is unique to fluorine substitution and differs fundamentally from chlorine substitution patterns.

NMR spectroscopy Electronic effects Halogen substitution

2,6-Difluoro Substitution Enables Directed Photocatalytic Hydrodefluorination with Excellent Regioselectivity

In directed photocatalytic hydrodefluorination (HDF) of fluorinated aryl benzoates, the 2,6-difluoro substitution pattern serves as a strategic starting point for accessing diverse fluorination patterns via molecular sculpting approaches [1]. The study demonstrates that highly fluorinated benzoates can be selectively defluorinated to yield 16 different benzoate derivatives with varying fluorination patterns under mild conditions with excellent regioselectivity. The relative rates of defluorination are tunable based on substitution pattern, providing a synthetic platform for accessing partially fluorinated molecules including pharmaceutical intermediates.

Photocatalysis Hydrodefluorination Fluorinated benzoates

Ethyl 2,6-Difluoro-5-formylbenzoate: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Fluorinated Heteroarylether Bioisosteres via Modular Incorporation

Ethyl 2,6-difluoro-5-formylbenzoate serves as a precursor for constructing difluoroalkyl-containing heteroarylether bioisosteres, which are valuable motifs in medicinal chemistry for modulating metabolic stability and membrane permeability. The 2,6-difluoro pattern on the benzoyl moiety provides the electronic environment necessary for direct incorporation of difluoroalkyl groups onto heterocycles [1]. The formyl group at the 5-position offers a versatile handle for further derivatization including reductive amination, Grignard additions, and Wittig olefination, enabling rapid diversification of the core scaffold. The unique conformational constraints imposed by the 2,6-difluoro substitution [2] influence the spatial orientation of appended groups, which can be exploited in structure-based drug design where precise vector alignment is critical for target engagement.

Agrochemical Intermediate: Benzoyl Arylurea Insecticide Scaffold Construction

This compound provides a direct entry point to the validated 2,6-difluorobenzoyl moiety that is associated with optimum insecticidal activity in benzoyl arylurea insecticides [1]. The formyl group at the 5-position can be oxidized to the carboxylic acid or converted to various functional groups (amines, alcohols, alkenes) that enable coupling to diverse arylurea pharmacophores. The SAR evidence demonstrates that the 2,6-difluoro substitution pattern outperforms mono-halo and alternative dihalo patterns in insecticidal potency assays, making this specific compound the preferred starting material for developing next-generation insecticides in this chemical series.

Precursor for Selective Photocatalytic Hydrodefluorination to Access Diverse Fluorination Patterns

Ethyl 2,6-difluoro-5-formylbenzoate can be employed as a substrate for directed photocatalytic hydrodefluorination (HDF) to access a library of partially fluorinated benzoate derivatives with varying substitution patterns [1]. The 2,6-difluoro substitution serves as a strategic entry point in molecular sculpting approaches that enable the synthesis of up to 16 distinct fluorination patterns from highly fluorinated precursors. The excellent regioselectivity and mild reaction conditions of the HDF protocol make this compound valuable for generating key intermediates in pharmaceutical synthesis, including those relevant to sitagliptin and diflunisal analogs.

Enzymatic Baeyer-Villiger Oxidation Substrate for Fluorophenol Synthesis

The 2,6-difluorobenzaldehyde core (derivable from the target compound via selective ester hydrolysis or after aldehyde protection/deprotection strategies) has been demonstrated to undergo quantitative conversion to fluorophenols via HAPMO-catalyzed Baeyer-Villiger oxidation without substrate inhibition [1]. This clean, single-product outcome contrasts with alternative difluoro substitution patterns (2,3-difluoro and 2,4-difluoro) that produce mixed product distributions, making the 2,6-difluoro pattern uniquely suited for synthetic routes requiring high chemoselectivity. This application is particularly relevant for producing fluorinated phenolic building blocks used in pharmaceutical and agrochemical synthesis.

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